molecular formula C11H15NO2 B6188492 methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate CAS No. 2114759-87-2

methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate

Cat. No.: B6188492
CAS No.: 2114759-87-2
M. Wt: 193.24 g/mol
InChI Key: BAWFBZICVKMKCN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is a pyridine-based ester compound characterized by a central propanoate backbone substituted with methyl groups and a 4-methylpyridin-2-yl moiety. The methyl ester group enhances solubility in organic solvents, while the pyridine ring contributes to aromatic interactions and hydrogen-bonding capabilities.

Properties

CAS No.

2114759-87-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h5-7H,1-4H3

InChI Key

BAWFBZICVKMKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nitric oxide synthase (NOS), which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

The pyridine ring in methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate distinguishes it from benzene-centric analogs. For instance:

  • Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate () features a central benzene ring linked to a dimethoxypyrimidinyl group.
  • Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate () replaces the pyridine with a chlorobutanoyl-substituted phenyl group. The electron-withdrawing chlorine and carbonyl groups increase electrophilicity compared to the electron-donating methyl groups on the pyridine ring in the target compound, which could modulate reactivity in nucleophilic substitution reactions .

Functional Group Influence on Reactivity and Stability

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () contains an amino-fluoropyridinyl group. The amino group introduces basicity, while fluorine enhances metabolic stability. In contrast, the 4-methylpyridin-2-yl group in the target compound lacks these polar substituents, suggesting reduced hydrogen-bonding capacity but increased hydrophobicity .
  • Nitro-substituted analogs (), such as methyl 2-(4-nitrophenyl)propanoate, exhibit strong electron-withdrawing nitro groups. These compounds are more reactive toward reduction or nucleophilic aromatic substitution compared to the methylpyridinyl-substituted target compound, where the methyl group provides steric shielding and electron-donating effects .

Crystallographic and Hydrogen-Bonding Behavior

The crystal structure of methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate () reveals C–H···O hydrogen bonds stabilizing the lattice. However, the absence of strong hydrogen-bond donors (e.g., –NH or –OH) in the target compound may result in weaker intermolecular interactions, leading to differences in melting points or solubility .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Aromatic System Notable Functional Groups Potential Reactivity/Applications
This compound 4-methylpyridin-2-yl, methyl ester Pyridine Ester, methyl groups Organic synthesis, hydrophobic interactions
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate Chlorobutanoyl-phenyl Benzene Carbonyl, chlorine Electrophilic reactions, agrochemicals
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-amino-5-fluoropyridin-3-yl Pyridine Amino, fluorine Pharmaceutical intermediates
Methyl 2-(4-nitrophenyl)propanoate 4-nitrophenyl Benzene Nitro, ester Reduction reactions, dyes

Research Findings and Implications

  • Synthetic Methodology : The synthesis of analogs in involved DMSO as a solvent and coupling reactions, suggesting that similar polar aprotic solvents might be suitable for the target compound. However, the pyridine ring’s basicity may necessitate milder conditions to avoid decomposition .
  • Electronic Effects : The electron-donating methyl groups on the pyridine ring in the target compound likely stabilize positive charges, contrasting with nitro-substituted analogs () that facilitate electron-deficient aromatic systems .

Biological Activity

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related studies.

This compound has the molecular formula C12H15N1O2C_{12}H_{15}N_1O_2 and a molecular weight of approximately 205.25 g/mol. The compound features a pyridine ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or modulator, impacting various biochemical processes at the molecular level.
  • Antimicrobial Properties : Similar pyridine derivatives have been studied for their antimicrobial effects, suggesting potential applications in treating infections.
  • Antioxidant Activity : Some derivatives of pyridine compounds have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It might interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is relevant for developing immunosuppressive agents .
  • Antimicrobial Activity Evaluation : Studies on similar compounds have demonstrated significant antimicrobial activity against various pathogens, indicating that this compound may possess similar properties. For instance, IC50 values for related compounds ranged from 11.91 to 28.84 µg/mL against specific fungi.
  • Therapeutic Potential : The potential use of this compound as a therapeutic agent is supported by its structural similarity to known pharmacologically active compounds, suggesting avenues for further drug development.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-methylpyridin-3-yl)propanoateC12H15N1O2C_{12}H_{15}N_1O_2Different position of methyl group on pyridine
Ethyl 2-(4-methylpyridin-3-yl)propanoateC13H17N1O2C_{13}H_{17}N_1O_2Ethyl instead of methyl group
Methyl 2-(6-methylpyridin-3-yl)propanoateC12H15N1O2C_{12}H_{15}N_1O_2Variation in position of methyl group on pyridine

The table highlights how variations in substitution patterns can influence the biological activity and reactivity of these compounds.

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